(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone
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Overview
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a cyclopropylsulfonyl group, a piperazine ring, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperazine and pyrimidinyl structures. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: : The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and a suitable cyclization agent.
Introduction of Cyclopropylsulfonyl Group: : The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, where cyclopropylsulfonyl chloride reacts with the piperazine derivative under controlled conditions.
Coupling with Pyrimidinyl Moiety: : The pyrimidinyl moiety is prepared separately and then coupled with the piperazine derivative using a suitable coupling reagent, such as a carbodiimide or a peptide coupling agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. Large-scale reactors and continuous flow processes are often employed to achieve high yields and purity. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.
Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the cyclopropylsulfonyl group and the pyrimidinyl moiety. Similar compounds include:
Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but may have different substituents and functional groups.
Piperazine derivatives: : These compounds contain the piperazine ring but differ in their substituents and attached groups.
Pyrimidinyl compounds: : These compounds have the pyrimidinyl core but vary in their substituents and functional groups.
The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c22-16(14-11-15(18-12-17-14)19-5-1-2-6-19)20-7-9-21(10-8-20)25(23,24)13-3-4-13/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYAUFQFWRIGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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